molecular formula C20H20ClN3O5 B12170285 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12170285
M. Wt: 417.8 g/mol
InChI Key: YYKXIHFNMGUKLP-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-chloro-2-methoxyphenyl Group: This step may involve a substitution reaction using a chlorinated phenyl derivative.

    Attachment of the N-(2,2-dimethoxyethyl) Group: This can be done through an amide coupling reaction using suitable reagents like EDCI or DCC.

    Final Functionalization: The carboxamide group is introduced in the last step, often through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group often exhibit unique chemical reactivity and biological properties.

    Methoxyphenyl derivatives: The presence of methoxy groups can influence the compound’s solubility and reactivity.

Uniqueness

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20ClN3O5

Molecular Weight

417.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C20H20ClN3O5/c1-27-17-7-5-13(21)9-16(17)24-11-23-15-8-12(4-6-14(15)20(24)26)19(25)22-10-18(28-2)29-3/h4-9,11,18H,10H2,1-3H3,(H,22,25)

InChI Key

YYKXIHFNMGUKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC(OC)OC

Origin of Product

United States

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